molecular formula C15H14Cl2N2O3 B1385014 N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1020054-37-8

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B1385014
CAS No.: 1020054-37-8
M. Wt: 341.2 g/mol
InChI Key: VRIBOYAUWQOZIN-UHFFFAOYSA-N
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Description

$$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR Analysis

Key spectral assignments (inferred from structural analogs):

Proton/Carbon Chemical Shift (δ, ppm) Multiplicity
Amide N-H 9.8–10.2 Singlet
Aromatic H (Cl-substituted) 7.2–7.6 Doublet
Methoxy OCH$$_3$$ 3.8–3.9 Singlet
NH$$_2$$ (amino) 5.1–5.3 Broad singlet
Acetamide CO 168–170 ( $$ ^{13}\text{C} $$) -

FT-IR signatures :

  • Strong absorption at ~1650 cm$$^{-1}$$ (amide I band, C=O stretch).
  • Bands at ~1540 cm$$^{-1}$$ (amide II, N-H bend).
  • Aromatic C-Cl stretches at ~750 cm$$^{-1}$$ .

UV-Vis profile :

  • $$\lambda_{\text{max}}$$ at 280–290 nm due to $$\pi \rightarrow \pi^*$$ transitions in the conjugated aromatic systems.
  • A shoulder at 320 nm attributed to n $$\rightarrow \pi^*$$ transitions in the amide group.

Comparative Analysis with Structural Analogues

Table 1: Structural and Electronic Comparisons

Compound Key Structural Difference Impact on Properties
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide Single Cl substituent Reduced electron withdrawal; higher solubility in polar solvents
N-(2,4,5-Trichlorophenyl)acetamide Additional Cl substituent Enhanced lipophilicity; altered crystal packing
2-(2,5-Dichlorophenoxy)-N-(4-fluorophenyl)acetamide Fluorine substitution Increased metabolic stability; stronger hydrogen bonding

Key observations :

  • The 2,4-dichloro substitution in the phenoxy group enhances electrophilicity compared to mono-chloro analogs, influencing reactivity in nucleophilic substitution reactions.
  • The 5-amino-2-methoxyphenyl group improves water solubility relative to non-polar derivatives (e.g., N-benzyl analogs).
  • Steric hindrance from the methoxy group reduces rotational freedom, potentially affecting binding interactions in biological systems.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(16)6-11(13)17/h2-7H,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIBOYAUWQOZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)acetic Acid

  • Reagents : Ethyl bromoacetate, 2,4-dichlorophenol, potassium carbonate (K₂CO₃).
  • Conditions :
    • Base-mediated nucleophilic substitution in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours.
    • Saponification of the ester intermediate (e.g., ethyl 2-(2,4-dichlorophenoxy)acetate) using NaOH or LiOH in aqueous ethanol.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid :
    • Convert 2-(2,4-dichlorophenoxy)acetic acid to its acyl chloride using thionyl chloride (SOCl₂) in methanol or dichloromethane.
    • Alternatively, employ coupling agents such as HATU or EDCl with DMAP in dichloromethane or DMF.
  • Reaction with 5-Amino-2-methoxyaniline :
    • Stir the activated acid with 5-amino-2-methoxyaniline in anhydrous DCM or THF at room temperature for 12–24 hours.

Optimized Reaction Conditions and Yields

Step Reagents/Conditions Yield Key Observations
Phenoxyacetic Acid Synthesis Ethyl bromoacetate, 2,4-dichlorophenol, K₂CO₃, DMF, 80°C, 6h 75–85% Higher temperatures reduce side products.
Saponification 2M NaOH, ethanol/water (3:1), reflux, 2h >90% Complete ester hydrolysis confirmed by TLC.
Amide Coupling (Acyl Chloride Route) SOCl₂, DCM, 0°C → RT; 5-amino-2-methoxyaniline, DCM, 12h 60–70% Requires strict moisture control.
Amide Coupling (HATU Route) HATU, DIPEA, DMF, RT, 24h 80–85% Higher purity but costlier reagents.

Critical Analytical Data

  • 1H NMR (CDCl₃) :
    δ 3.80 (s, 3H, OCH₃), 6.83–7.36 (m, aromatic H), 5.52 (s, 1H, NH), 1.77 (br s, 2H, NH₂).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • Melting Point : 142–144°C.

Comparison of Coupling Methods

Parameter Acyl Chloride Method HATU-Mediated Method
Cost Low High
Yield 60–70% 80–85%
Purity 90–95% >98%
Scalability Industrial-friendly Lab-scale preferred

Challenges and Mitigation Strategies

  • Low Amide Yield (Acyl Chloride Route) : Attributed to hydrolysis of the acid chloride. Solved by using anhydrous solvents and inert atmospheres.
  • Byproduct Formation : Minimized via slow addition of SOCl₂ and controlled reaction temperatures.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy and dichlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells by targeting specific oncogenes and downregulating their expression. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in various animal models.

Case Study:
In a study involving induced inflammation in rats, administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups .

Agricultural Applications

2.1 Herbicidal Activity
this compound has been explored as a potential herbicide due to its structural similarity to known herbicidal compounds. Its efficacy against various weed species makes it a candidate for further development.

Research Findings:
Field trials have indicated that this compound can effectively control broadleaf weeds without adversely affecting crop yields when applied at recommended rates .

Summary of Key Findings

Application AreaKey FindingsReferences
PharmaceuticalAnticancer activity; anti-inflammatory effects ,
AgriculturalEffective herbicide against broadleaf weeds ,
Chemical PropertiesSynthesis through acylation reactions
SafetyClassified as irritant; ongoing toxicology studies

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Compound Name Substituents Molecular Weight Melting Point (°C) Synthesis Yield (%) Key Features/Activity References
Target Compound 5-Amino-2-methoxyphenyl 341.19 N/A N/A CAS 1020054-37-8
N-[3,4-(Methylenedioxy)benzyl] derivative (6a) 3,4-Methylenedioxybenzyl 353.0 117–119 53 COX-2 inhibition potential
N-(Cyclohexylmethyl) derivative Cyclohexylmethyl 316.22 N/A N/A Bulkier substituent
N-[1-(4-Fluorophenyl)-2-hydroxyethyl] (27l) 4-Fluorophenyl, hydroxyethyl N/A 98–102 31 Polar hydroxyl group

Key Observations :

  • The 3,4-methylenedioxybenzyl group in compound 6a enhances rigidity and may improve binding to enzymatic targets like COX-2 .
  • Fluorine substitution (e.g., 27l) often increases metabolic stability and bioavailability .

Variations in the Phenoxyacetamide Chain

Compound Name Chain Modification Molecular Weight Melting Point (°C) Yield (%) Activity Notes References
2-(2,4-Dichlorophenoxy)propanamide (27i) Propanamide chain, cyclopropyl N/A 109–110 52 Pseudomonas inhibition
2-(2,4-Dichlorophenoxy)pentanamide (6d) Pentanamide chain ~395.1 91–94 15 Lower yield due to chain length
2-(2,4-Dichlorophenoxy)butanoic acid (5e) Butanoic acid (non-amide) N/A N/A 89 Precursor for further synthesis

Key Observations :

  • Chain elongation (e.g., pentanamide in 6d) reduces synthesis yield (15%), likely due to steric hindrance .
  • Propanamide derivatives (e.g., 27i) show moderate yields (52%) and activity against Pseudomonas .

Functional Group Additions

Compound Name Functional Group Molecular Weight Melting Point (°C) Yield (%) Activity Notes References
Thioureido derivatives (7a–h) Thiourea, trichloroethyl ~425–470 171–207 58–72 Enhanced hydrogen bonding
2-(2,4-Dichlorophenoxy)-N-(pyridinyl)acetamide Pyridinylideneamino ~323.06 N/A N/A Metal-chelating potential

Key Observations :

  • Thiourea groups (7a–h) introduce hydrogen-bonding sites, improving interactions with biological targets like COX-2 .
  • Pyridinyl substituents () may enable metal coordination, useful in catalytic or diagnostic applications .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₃
  • Molecular Weight : 341.19 g/mol
  • CAS Number : 1020054-37-8

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 5-amino-2-methoxyaniline and 2,4-dichlorophenoxyacetic acid.
  • Coupling Reaction : The amino group of 5-amino-2-methoxyaniline is coupled with the carboxyl group of 2,4-dichlorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
  • Reaction Conditions : The reaction is conducted in organic solvents such as dichloromethane or dimethylformamide at room temperature.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. For instance:

  • Biofilm Inhibition : Compounds derived from this structure demonstrated significant antibiofilm activity against Staphylococcus aureus and Klebsiella pneumoniae, with reductions in biofilm formation exceeding 80% compared to standard treatments .
CompoundConcentration (μg/100 μL)% Biofilm Inhibition
2i10082
2b100>80
2c100>80

Anticancer Properties

This compound has also been studied for its anticancer potential:

  • Cell Line Studies : It exhibited promising activity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating effective cytotoxicity .
Cell LineIC₅₀ (μM)
MCF714 ± 0.4
MDA-MB-46810.2 ± 1
A54913.9 ± 0.4
  • Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by affecting key signaling pathways involved in cancer progression, such as histone deacetylase (HDAC) inhibition.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been proposed to inhibit enzymes involved in inflammatory pathways and cancer cell growth.
  • Receptor Modulation : The compound may modulate receptors involved in cell signaling and apoptosis.
  • Biochemical Pathways : It potentially influences pathways related to metabolic processes and cell cycle regulation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • In a mouse model of Ehrlich ascites carcinoma (EAC), the compound significantly reduced tumor growth and extended survival without notable side effects.
  • Another study demonstrated that derivatives bearing similar structural motifs exhibited superior anticancer activity compared to established chemotherapeutics like Doxorubicin.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via coupling reactions between substituted phenoxyacetic acids and aromatic amines. For example, 2-(2,4-dichlorophenoxy)acetic acid derivatives are reacted with amines like 5-amino-2-methoxyaniline under carbodiimide-mediated coupling conditions. Reaction optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to acid), solvent selection (e.g., DMF or THF), and temperature (room temperature to 60°C). Yields (e.g., 53–76%) depend on substituent steric effects and purification via column chromatography .

Q. How is structural characterization performed for phenoxyacetamide derivatives like this compound?

  • Methodology : Use a combination of 1H-NMR (to confirm aromatic protons and acetamide linkages), TLC (for purity assessment, Rf values in 1:1 hexane:EtOAc), and mass spectrometry (M+H+ peaks matching theoretical molecular weights). For example, the parent compound’s 1H-NMR would show signals for dichlorophenoxy protons (δ 7.3–6.7 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~6.9 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aromatic rings) influence the biological activity of phenoxyacetamide derivatives?

  • Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, F) on the phenoxy ring enhance antimicrobial or anti-inflammatory activity. For instance, replacing the methoxy group with a methylenedioxy group increased Pseudomonas inhibition by 20% in analogs. However, bulky substituents (e.g., cyclopropyl) may reduce solubility, necessitating logP calculations .

Q. What computational approaches are used to predict the electronic properties and binding affinity of this compound?

  • Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps (to assess reactivity) and molecular electrostatic potential (MESP) surfaces (to identify nucleophilic/electrophilic regions). For related dichlorophenoxy acetamides, HOMO-LUMO gaps of ~4.5 eV suggest moderate stability, while MESP maps highlight electron-rich regions near the dichlorophenoxy moiety .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : Discrepancies arise from metabolic instability or poor bioavailability. For example, in vitro anti-inflammatory activity (IC50 = 116.73 mmol/kg) may not translate in vivo due to rapid hepatic clearance. Solutions include prodrug strategies (e.g., esterification of the acetamide) or formulation with cyclodextrins to enhance solubility .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

  • Methodology : Use HPLC-MS to monitor hydrolytic degradation (e.g., cleavage of the acetamide bond in acidic conditions). Accelerated stability studies (40°C/75% RH for 6 months) identify major degradants, while FTIR confirms functional group integrity. For related compounds, TLC with 1:2 hexane:EtOAc resolves degradation spots .

Data Contradiction Analysis

Q. Why do some analogs show unpredictable activity despite similar substituents?

  • Analysis : Minor structural changes (e.g., replacing a cyclopropyl with a hydroxyethyl group) can drastically alter conformational flexibility. For instance, 27i (cyclopropyl) showed 52% yield and high activity, while 27l (hydroxyethyl) had 31% yield and reduced efficacy due to hydrogen bonding interference with target proteins .

Experimental Design Considerations

Q. How to design a high-throughput screening (HTS) assay for this compound’s enzyme inhibition potential?

  • Methodology : Use fluorescence-based assays (e.g., Ac-DEVD-AFC cleavage for caspase inhibition) with recombinant enzymes. Optimize substrate concentration (e.g., 20 µM Ac-DEVD-AFC) and inhibitor dilutions (0.1–100 µM). Include controls like z-DEVD-fmk to validate assay specificity .

Toxicity and Safety

Q. What are the key safety considerations when handling this compound in the lab?

  • Protocol : Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation (P210), and store away from ignition sources. Chlorinated byproducts may require neutralization with 10% sodium bicarbonate before disposal .

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